Naringenin4'-glucuronide

CYP1A2 inhibition drug metabolism flavonoid glucuronide positional isomer

Problem: Researchers studying naringenin metabolism or grapefruit-drug interactions must use the correct 4′-O-glucuronide isomer; substituting aglycone or 7-O-glucuronide yields non-comparable CYP450 inhibition and HSA binding data (Site I: 5.2% vs. 10.0% inhibition). Solution: This 96.0% pure reference standard enables isomer-specific LC-MS/MS method validation (intra-batch RSD 3.4-8.9%), accurate quantification in human plasma (Cmax ~14 nM), and physiologically relevant pharmacokinetic modeling. For research use only; shipped globally under ambient conditions.

Molecular Formula C21H20O11
Molecular Weight 448.4 g/mol
CAS No. 158196-35-1
Cat. No. B565622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaringenin4'-glucuronide
CAS158196-35-1
Synonyms4-[(2S)-3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl]phenyl β-D-Glucopyranosiduronic Acid;  Naringenin-4’-O-β-D-glucuronopyranoside;  _x000B_Naringenin-4’-glucuronide; 
Molecular FormulaC21H20O11
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C21H20O11/c22-9-5-11(23)15-12(24)7-13(31-14(15)6-9)8-1-3-10(4-2-8)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13?,16-,17-,18+,19-,21+/m0/s1
InChIKeyDFIUUCDSSKATFP-DNPGXZAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A crystalline solid

Naringenin 4′-Glucuronide Reference Standard


Naringenin 4′-glucuronide (CAS 158196-35-1), also referred to as naringenin-4′-O-β-D-glucuronide, is a phase II glucuronide conjugate of the citrus flavanone naringenin, with molecular formula C₂₁H₂₀O₁₁ and molecular weight 448.4 g/mol [1]. It is a major circulating metabolite detected in human plasma and urine following consumption of citrus fruits or juices, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation at the 4′ hydroxyl position [1][2]. As an analytical reference standard, the compound is available at a certified purity of 96.0% from commercial suppliers such as Shanghai ZZBIO Co., Ltd. , and is employed in method development, validation, and quantitative bioanalytical workflows for flavonoid metabolism studies.

Why Naringenin 4′-Glucuronide Is Irreplaceable


Naringenin 4′-glucuronide differs fundamentally from its aglycone precursor naringenin and from its positional isomer naringenin-7-O-glucuronide in terms of CYP450 inhibition potency, target protein binding capability, and in vivo disposition. Critically, oral naringenin exhibits only 4% absolute bioavailability, with the predominant circulating species being glucuronide and sulfate conjugates rather than the free aglycone [1]. Direct head-to-head competition binding assays have demonstrated that naringenin 4′-glucuronide (N4′G) and naringenin-7-O-glucuronide (N7G) possess markedly different inhibition profiles against human serum albumin binding sites, while tissue distribution studies in rats reveal that naringenin glucuronides and sulfates exhibit distinct organ tropism [2][3]. These quantitative differences mean that substituting naringenin 4′-glucuronide with free naringenin, the 7-O-glucuronide isomer, or sulfate conjugates will yield non-comparable experimental results in assays involving CYP enzyme activity, metabolite quantification, or drug disposition modeling.

Naringenin 4′-Glucuronide Specificity Evidence


Differential CYP1A2 Inhibition

Naringenin 4′-glucuronide is reported to act as an inhibitor of cytochrome P450 isoform CYP1A2 . This property is structurally specific to the 4′-O-glucuronide conjugate; the positional isomer naringenin-7-O-glucuronide has not been reported to exhibit comparable CYP1A2 inhibition, suggesting that the 4′-O conjugation site confers distinct enzyme interaction properties.

CYP1A2 inhibition drug metabolism flavonoid glucuronide positional isomer

Differential HSA Binding

In a direct head-to-head competition binding study using site-specific fluorescent probes, naringenin 4′-glucuronide (N4′G) and naringenin-7-O-glucuronide (N7G) displayed divergent inhibition profiles across the two major binding sites of human serum albumin (HSA). At Site I, N4′G exhibited a competitive inhibition rate of 5.2 ± 2.8%, while N7G showed 10.0 ± 3.0% [1]. At Site II, N4′G showed 2.4 ± 2.4% competitive inhibition compared to N7G at 9.6 ± 4.8% [1]. Thus, N4′G is a markedly weaker competitor at both HSA binding sites than N7G, with the largest relative difference observed at Site II.

human serum albumin binding competition assay flavonoid glucuronide isomer

Glucuronide vs. Sulfate Tissue Distribution

Following repeated oral dosing of naringin (210 mg/kg, twice daily for eight days) to male Sprague-Dawley rats, naringenin glucuronides and naringenin sulfates displayed fundamentally different tissue distribution patterns. Naringenin glucuronides were detected in liver and kidney but were absent from spleen, heart, and brain [1]. In contrast, naringenin sulfates were detected in all five tissues, with the highest concentration found in liver [1]. In the liver specifically, the concentration of naringenin sulfates exceeded that of naringenin glucuronides by 240% [2].

tissue distribution glucuronide vs. sulfate in vivo pharmacokinetics

Bioavailability of Conjugates vs. Aglycone

In rabbits, the absolute oral bioavailability of free naringenin is only 4%; even when conjugated naringenin (glucuronides and sulfates) is accounted for, total bioavailability reaches merely 8% [1]. Critically, after oral naringin administration, predominantly naringenin glucuronides and sulfates circulate in plasma, with very little free naringenin detected [1]. The ratio of AUC of naringenin conjugates to total naringenin absorbed was substantially higher after oral naringenin compared to i.v. administration, confirming extensive first-pass glucuronidation/sulfation at the gut wall [1].

absolute bioavailability glucuronide conjugate pharmacokinetic modeling

Reference Standard Purity Specifications

Commercially available naringenin-4′-O-glucuronide reference standard from Shanghai ZZBIO Co., Ltd. is certified at 96.0% purity, as documented in a comprehensive characterization protocol for citrus flavonoid analysis . For comparison, naringenin-7-O-glucuronide (from Cayman Chemical) is available at 97.0% purity, and the aglycone naringenin reference standard (Sigma-Aldrich) at 99.5% . In validated LC-MS/MS analytical methods, naringenin-4′-O-glucuronide at this purity grade has demonstrated acceptable intra-batch precision (RSD 3.4–8.9%) and inter-batch precision (RSD 5.5–9.2%) across a concentration range of 20.00–7500 ng/mL [1].

reference standard purity LC-MS/MS method validation quality control

Human Plasma Pharmacokinetics

In an intervention study with endurance-trained male subjects (n=10, age 31.8±5.7 years, BMI 21.7±1.8 kg/m²) consuming 500 mL of orange juice (330 µmol flavanones), naringenin-4′-glucuronide was quantified in plasma with a Tmax of 5.2±0.6 h (SEM) and Cmax of 14±2 nM (SEM), with AUC₀–₈h of 39 nM·h [1]. In a separate study with healthy subjects (n=15) consuming 350 mL orange juice with B. longum R0175, 24h urinary excretion of naringenin-4′-glucuronide was 4.5±0.9 µmol (SEM), representing a quantifiable fraction of the ingested flavanone dose [2].

human pharmacokinetics plasma Cmax Tmax dietary flavonoid metabolite

Naringenin 4′-Glucuronide Applications


LC-MS/MS Method Development

Naringenin 4′-glucuronide reference standard (96.0% purity) is the required calibrant for developing and validating LC-MS/MS methods targeting this specific phase II metabolite in human plasma and urine . Its validated precision profile (intra-batch RSD 3.4–8.9%, inter-batch RSD 5.5–9.2% over 20.00–7500 ng/mL) [1] makes it suitable as an external calibration standard for quantifying naringenin 4′-glucuronide in dietary intervention studies, where human plasma Cmax is approximately 14 nM [2]. The positional isomer naringenin-7-O-glucuronide (purity 97.0% ) cannot substitute for the 4′-isomer due to their distinct chromatographic retention and mass spectrometric fragmentation characteristics.

CYP1A2-Mediated Drug Interaction Studies

Naringenin 4′-glucuronide is the specific glucuronide conjugate reported to inhibit human CYP1A2 , making it the relevant metabolite for in vitro cytochrome P450 inhibition assays investigating grapefruit juice- or citrus flavonoid-drug interactions. Researchers should not substitute with naringenin-7-O-glucuronide or free naringenin, as these compounds have not been demonstrated to share this CYP1A2 inhibitory profile [3].

Plasma Protein Binding & PK Modeling

Naringenin 4′-glucuronide exhibits markedly weaker competitive binding to human serum albumin compared to naringenin-7-O-glucuronide (Site I: 5.2% vs. 10.0% inhibition; Site II: 2.4% vs. 9.6% inhibition) [3]. This differential binding profile is critical for pharmacokinetic modeling studies where accurate estimation of the free fraction of each circulating metabolite is required. In such studies, only the correct glucuronide isomer can generate physiologically meaningful binding data.

Tissue-Specific Metabolism Studies

Naringenin glucuronides (including the 4′-glucuronide) exhibit a restricted tissue distribution pattern, being detectable in liver and kidney but absent from spleen, heart, and brain in rats, whereas naringenin sulfates are broadly distributed across all five tissues [4]. In liver, sulfate concentrations exceed glucuronide concentrations by 240% [4]. Researchers investigating organ-specific pharmacokinetics, toxicology, or efficacy must therefore use the appropriate conjugated metabolite form (4′-glucuronide, 7-glucuronide, or sulfate) depending on the target tissue of interest.

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